4-[(Methoxyamino)methyl]phenylboronic acid
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Overview
Description
4-[(Methoxyamino)methyl]phenylboronic acid is an organic compound with the molecular formula C8H12BNO3 It is a boronic acid derivative characterized by the presence of a methoxyamino group attached to a phenyl ring, which is further bonded to a boronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Methoxyamino)methyl]phenylboronic acid typically involves the reaction of 4-formylphenylboronic acid with methoxyamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 4-[(Methoxyamino)methyl]phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The methoxyamino group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Amino-substituted phenylboronic acids.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
4-[(Methoxyamino)methyl]phenylboronic acid has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-[(Methoxyamino)methyl]phenylboronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and separation applications. Additionally, the methoxyamino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
- 4-Methoxyphenylboronic acid
- 4-(Dimethylamino)phenylboronic acid
- 4-Hydroxyphenylboronic acid
Comparison: 4-[(Methoxyamino)methyl]phenylboronic acid is unique due to the presence of both a methoxyamino group and a boronic acid moiety. This combination imparts distinct reactivity and binding properties compared to similar compounds, which may only contain one functional group. For example, 4-Methoxyphenylboronic acid lacks the methoxyamino group, resulting in different chemical behavior and applications .
Properties
IUPAC Name |
[4-[(methoxyamino)methyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO3/c1-13-10-6-7-2-4-8(5-3-7)9(11)12/h2-5,10-12H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDAPFJMZZGPES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CNOC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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